Tripelennamine N-Oxide
Overview
Description
Tripelennamine N-Oxide is a derivative of Tripelennamine, a first-generation antihistamine . It is categorized under the family of Tripelennamine Hydrochloride and is used as an impurity standard . The molecular formula of this compound is C16 H21 N3 O, and it has a molecular weight of 271.36 .
Synthesis Analysis
The synthesis of N-oxides, such as this compound, typically involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is often used as an oxygen source for this oxidation process, yielding N-oxides in excellent yields .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . This gives it a molecular weight of 271.36 .Chemical Reactions Analysis
The thermospray mass spectrometric analysis of this compound involves direct injection TS mass spectrometry in the column bypass mode with 0.1M ammonium acetate/methanol (80:20, v/v) as the mobile phase .Scientific Research Applications
Characterization in Mass Spectrometry
Tripelennamine N-Oxide has been characterized using thermospray mass spectrometry, a technique that helps in understanding its structure and fragmentation patterns. This analysis is crucial for identifying and differentiating it from similar compounds (Korfmacher et al., 1989).
Metabolic Studies
Research has identified this compound as a metabolite of tripelennamine in humans, providing insights into the drug's metabolism and excretion processes. This understanding is vital for determining how the drug is processed in the body and its potential interactions (Chaudhuri et al., 1976).
Interaction with Other Chemicals
The interaction of this compound with other chemicals, such as ethylene oxide, has been studied. This research is essential in pharmaceutical manufacturing to ensure drug stability and effectiveness (Boon & Mace, 1968).
Toxicological Studies
This compound has been evaluated in toxicological studies, such as its interaction with nitrite and its potential toxicity. Understanding these interactions is crucial for assessing the safety of tripelennamine and its derivatives (Rao et al., 1975).
Genetic Studies
Studies have explored the genotoxic potential of this compound, particularly its effects on DNA in human hepatocyte cultures. This research is significant in evaluating the genetic risks associated with the drug (Robbiano et al., 1986).
Biochemical Studies
The biochemical processes involving this compound, such as its formation of chemically reactive metabolites, have been investigated. These studies contribute to understanding the pharmacological and toxicological properties of the drug (Rao et al., 1975).
Electrochemical Detection
This compound has been the subject of developing electrochemical methods for its detection. This research aids in creating sensitive and specific methods for measuring the drug in various matrices (Gowda & Nandibewoor, 2016).
Analytical Chemistry
Analytical methods for detecting this compound in pharmaceutical preparations have been developed. Such methods are crucial for quality control and ensuring the correct dosage in medications (Lima et al., 1996).
Environmental Monitoring
This compound has been included in studies for monitoring environmental exposure to antihistamines. Such research is essential for understanding the environmental impact and potential health risks of these compounds (Thompson et al., 1983).
Biomedical Nanoparticle Research
Although not directly related to this compound, studies on biomedical applications of nanoparticles, such as iron oxide and zinc oxide nanoparticles, are relevant in the broader context of drug delivery and medical imaging technologies. These studies provide insights into how similar compounds could be used in innovative medical applications (Gupta & Gupta, 2005; Mishra et al., 2017).
Safety and Hazards
Tripelennamine N-Oxide, like its parent compound Tripelennamine, may be harmful if swallowed and can cause serious eye damage . It is also toxic if inhaled and may cause damage to organs through prolonged or repeated exposure . It is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
2-[benzyl(pyridin-2-yl)amino]-N,N-dimethylethanamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-19(2,20)13-12-18(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTJFFJNICHTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCN(CC1=CC=CC=C1)C2=CC=CC=N2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60317-19-3 | |
Record name | Tripelennamine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIPELENNAMINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5M4548AY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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